molecular formula C11H7F9 B14364176 1-Methyl-2-(nonafluorobutyl)benzene CAS No. 93697-09-7

1-Methyl-2-(nonafluorobutyl)benzene

Cat. No.: B14364176
CAS No.: 93697-09-7
M. Wt: 310.16 g/mol
InChI Key: MHBROBOETRABQY-UHFFFAOYSA-N
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Description

1-Methyl-2-(nonafluorobutyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a methyl group and a nonafluorobutyl group. The presence of the nonafluorobutyl group imparts unique properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(nonafluorobutyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of toluene (methylbenzene) with nonafluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(nonafluorobutyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under high-pressure hydrogenation conditions.

    Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: 1-Methyl-2-(nonafluorobutyl)benzoic acid.

    Reduction: 1-Methyl-2-(nonafluorobutyl)cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(nonafluorobutyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.

    Biology: Studied for its potential effects on biological membranes due to its hydrophobic and lipophilic properties.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drug molecules.

    Industry: Utilized in the production of specialty polymers and surfactants due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(nonafluorobutyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

1-Methyl-2-(nonafluorobutyl)benzene can be compared with other fluorinated aromatic compounds such as:

    1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a nonafluorobutyl group. It has lower lipophilicity and different reactivity.

    1-Methyl-2-(pentafluoroethyl)benzene: Contains a pentafluoroethyl group, offering intermediate properties between trifluoromethyl and nonafluorobutyl derivatives.

    1-Methyl-2-(heptafluoropropyl)benzene: Features a heptafluoropropyl group, providing unique reactivity and applications in comparison to the nonafluorobutyl derivative.

The uniqueness of this compound lies in its highly fluorinated nonafluorobutyl group, which imparts exceptional hydrophobicity and stability, making it valuable in specialized applications.

Properties

CAS No.

93697-09-7

Molecular Formula

C11H7F9

Molecular Weight

310.16 g/mol

IUPAC Name

1-methyl-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene

InChI

InChI=1S/C11H7F9/c1-6-4-2-3-5-7(6)8(12,13)9(14,15)10(16,17)11(18,19)20/h2-5H,1H3

InChI Key

MHBROBOETRABQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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